![molecular formula C9H14Br2N4 B13983756 1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B13983756.png)
1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine is a synthetic organic compound that features a piperidine ring attached to a triazole ring substituted with two bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with an appropriate piperidine derivative. One common method includes the use of a nucleophilic substitution reaction where the triazole ring is functionalized with an ethyl group, which is then reacted with piperidine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine substituents or the triazole ring.
Substitution: The bromine atoms on the triazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The bromine substituents may enhance the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
3,5-dibromo-1H-1,2,4-triazole: A precursor in the synthesis of 1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine.
1-(2-bromoethyl)piperidine: A related compound with a single bromine atom.
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine: A similar compound without the bromine substituents.
Uniqueness
This compound is unique due to the presence of two bromine atoms on the triazole ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H14Br2N4 |
|---|---|
Peso molecular |
338.04 g/mol |
Nombre IUPAC |
1-[2-(3,5-dibromo-1,2,4-triazol-1-yl)ethyl]piperidine |
InChI |
InChI=1S/C9H14Br2N4/c10-8-12-9(11)15(13-8)7-6-14-4-2-1-3-5-14/h1-7H2 |
Clave InChI |
GRJLPEBFSYIDLF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCN2C(=NC(=N2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl 2-(5-bromo-1,3,4-thiadiazol-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13983710.png)
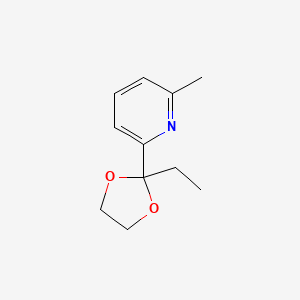
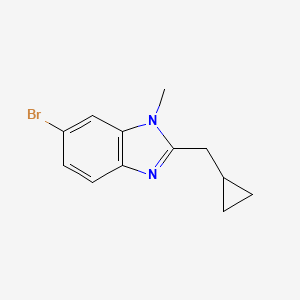
![Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid](/img/structure/B13983720.png)
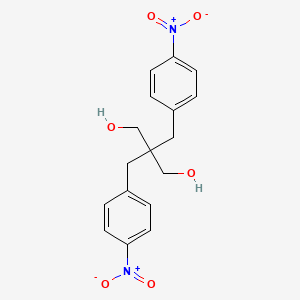
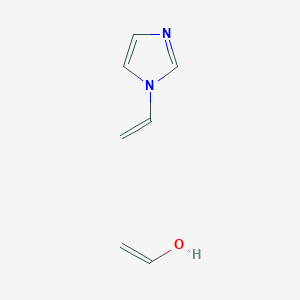

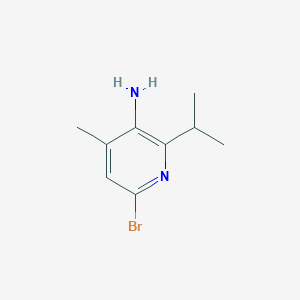
![3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid](/img/structure/B13983763.png)
